

Characterization of Novel Strontium Hydrate Compounds: A Technical Guide

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Compound of Interest

Compound Name: Hydrate strontium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of novel strontium hydrate compounds. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies and comparative data on the synthesis, structure, and physicochemical properties of these emerging materials. The information presented is collated from recent scientific literature, emphasizing clarity and ease of comparison to facilitate further research and development.

Introduction to Strontium Hydrate Compounds

Strontium-containing compounds are of significant interest in various scientific fields, including materials science and medicine, owing to their unique chemical properties. In particular, strontium's similarity to calcium allows for its incorporation into biological systems, with applications in treating osteoporosis and other bone-related conditions. The hydrated forms of strontium salts are crucial as they often represent the stable crystalline phases under ambient conditions and serve as precursors for the synthesis of anhydrous materials with specific functionalities. The degree of hydration and the coordination of water molecules within the crystal lattice play a pivotal role in determining the compound's stability, solubility, and overall reactivity. This guide focuses on the initial characterization of recently reported strontium hydrate compounds, providing a foundational understanding for their potential applications.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of novel compounds. This section outlines the methodologies for the preparation and analysis of various strontium hydrate compounds, as extracted from the scientific literature.

Synthesis of Strontium Carboxylate Hydrates

A versatile method for the synthesis of strontium carboxylate hydrates involves the reaction of strontium hydroxide or strontium carbonate with the corresponding carboxylic acid in an aqueous medium.^{[1][2][3]}

2.1.1. Room Temperature Synthesis of Strontium Glutamate Hexahydrate

A straightforward aqueous precipitation method can be employed for the synthesis of strontium glutamate hexahydrate.

- Procedure:
 - Dissolve L-glutamic acid in deionized water.
 - Slowly add a stoichiometric amount of strontium hydroxide octahydrate to the solution while stirring.
 - Continue stirring at room temperature until the strontium hydroxide has completely reacted and a clear solution is obtained.
 - Allow the solution to stand undisturbed for slow evaporation.
 - Collect the resulting crystals by filtration, wash with cold deionized water, and air-dry.^{[1][2]}

2.1.2. Hydrothermal Synthesis of Strontium Carboxylates

For less soluble carboxylic acids or to obtain larger, well-defined crystals, hydrothermal synthesis is a preferred method.^{[1][2]}

- Procedure:

- Combine the carboxylic acid and strontium hydroxide octahydrate in a molar ratio of 1:1.2 in a Teflon-lined autoclave vessel.[\[1\]](#)[\[2\]](#)
- Add a sufficient amount of deionized water to form a slurry.
- Seal the autoclave and heat to a temperature between 120-140 °C for a duration of 15 minutes to several hours.[\[1\]](#)[\[2\]](#)
- Allow the vessel to cool slowly to room temperature.
- Collect the crystalline product by filtration, wash with deionized water, and dry in air.

2.1.3. Gel Diffusion Synthesis of Strontium Tartrate Pentahydrate

The gel diffusion technique is suitable for growing single crystals of sparingly soluble salts like strontium tartrate.

- Procedure:
 - Prepare a silica gel by mixing sodium metasilicate solution with an aqueous solution of tartaric acid.
 - Allow the gel to set in a test tube.
 - Once the gel is set, carefully pour an aqueous solution of strontium chloride over the gel.
 - Allow the setup to stand at ambient temperature for several days to weeks.
 - Crystals of strontium tartrate pentahydrate will grow within the gel matrix via slow diffusion of the reactants.

Characterization Techniques

2.2.1. X-ray Diffraction (XRD)

Single-crystal or powder X-ray diffraction is used to determine the crystal structure, including the unit cell parameters and space group, of the synthesized compounds. Data is typically collected using a diffractometer with Cu K α or synchrotron radiation.[\[1\]](#)[\[2\]](#)[\[4\]](#)

2.2.2. Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition behavior of the strontium hydrate compounds.

- Typical TGA Protocol:
 - Place a small amount of the sample (typically 5-10 mg) in an alumina or platinum crucible.
 - Heat the sample from room temperature to a desired final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[5][6]
 - Conduct the analysis under a controlled atmosphere, such as nitrogen or air, with a constant flow rate.[6]
 - Record the mass loss as a function of temperature. The resulting TGA curve provides information on dehydration and decomposition steps.

2.2.3. Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the compounds and to probe the coordination environment of the water molecules and the carboxylate ligands.

- FTIR Spectroscopy: Spectra are typically recorded on a spectrometer using KBr pellets or an ATR (Attenuated Total Reflectance) accessory in the range of 4000-400 cm^{-1} . [4]
- Raman Spectroscopy: Spectra are obtained using a Raman spectrometer with a specific laser excitation wavelength (e.g., 1064 nm). [4]

Data Presentation

The following tables summarize the quantitative data for a selection of novel strontium hydrate compounds.

Crystallographic Data

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Reference(s)
Strontium D-glutamate hexahydrate	$\text{Sr}(\text{C}_5\text{H}_7\text{NO}_4) \cdot 6\text{H}_2\text{O}$	Orthorhombic	$P2_12_12_1$	7.3519(2)	8.7616(2)	20.2627(5)	90	[1] [2]
Strontium di-(hydrogen L-glutamate) pentahydrate	$\text{Sr}(\text{C}_5\text{H}_8\text{NO}_4)_2 \cdot 5\text{H}_2\text{O}$	Monoclinic	$P2_1$	8.7243(1)	7.2635(1)	14.6840(2)	100.5414(7)	[1] [2]
Strontium Oxalate Monohydrate	$\text{SrC}_2\text{O}_4 \cdot \text{H}_2\text{O}$	Triclinic	$P-1$	-	-	-	-	[4]
Strontium Oxalate Dihydrate	$\text{SrC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$	Tetragonal	$I4/m$	-	-	-	-	[4]
Strontium Tartrate Trihydrate	$\text{SrC}_4\text{H}_4\text{O}_6 \cdot 3\text{H}_2\text{O}$	Monoclinic	$P2_1$	-	-	-	-	[7]

Strontium m Pimelate e Monohydrate	[Sr(μ ₆ - C ₇ H ₁₀ O 4) (H ₂ O)] _n	-	-	-	-	-	-	[8][9]
Strontium m Nitride Iodide	Sr ₂ Nl	Rhomb ohedral	R-3m	4.0103(1)	4.0103(1)	23.1138 (2)	90	[10]

Note: '-' indicates data not readily available in the searched literature.

Thermal Decomposition Data

Compound Name	Dehydration Step(s) (°C)	Decomposition Step(s) (°C)	Final Residue	Reference(s)
Strontium Oxalate Hydrate	~127-200 (loss of ~1 H ₂ O)	400-600 (SrC ₂ O ₄ → SrCO ₃)	SrO (above ~900 °C)	[5]
Strontium Aluminate Hydrates	~215 (dehydration of Sr-Al-H phases)	-	Strontium Aluminate phases	[11]

Note: The exact temperature ranges can vary depending on the experimental conditions such as heating rate and atmosphere.

Spectroscopic Data (Key Vibrational Bands in cm⁻¹)

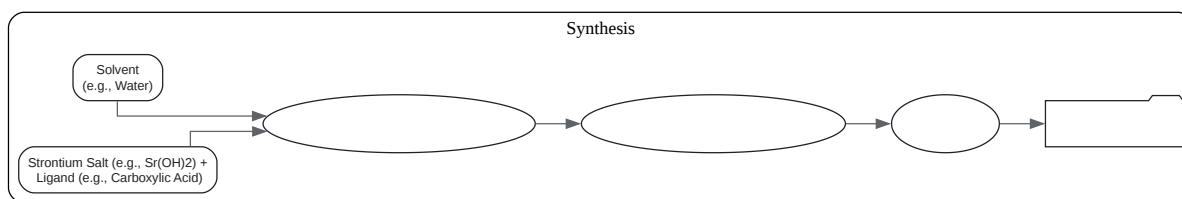
Compound Name	O-H Stretching (H ₂ O)	C=O Stretching (Carboxylate)	C-C Stretching	Sr-O Vibrations	Reference(s)
Strontium Oxalate Monohydrate	~3400-3000 (broad)	~1640 (asymmetric), ~1320 (symmetric)	~890	< 400	[4] [12] [13]
Strontium Oxalate Dihydrate	~3450 (broad)	~1620 (asymmetric), ~1320 (symmetric)	~890	< 400	[4] [12] [13]
Strontium Tartrate Trihydrate	~3400-3200	~1600 (asymmetric), ~1400 (symmetric)	~1100-1000	< 400	[7]
Strontium Pimelate Monohydrate	~3400-3200	~1540 (asymmetric), ~1420 (symmetric)	-	< 400	[8] [9]

Note: Peak positions are approximate and can be influenced by the crystal structure and hydrogen bonding.

Mandatory Visualizations

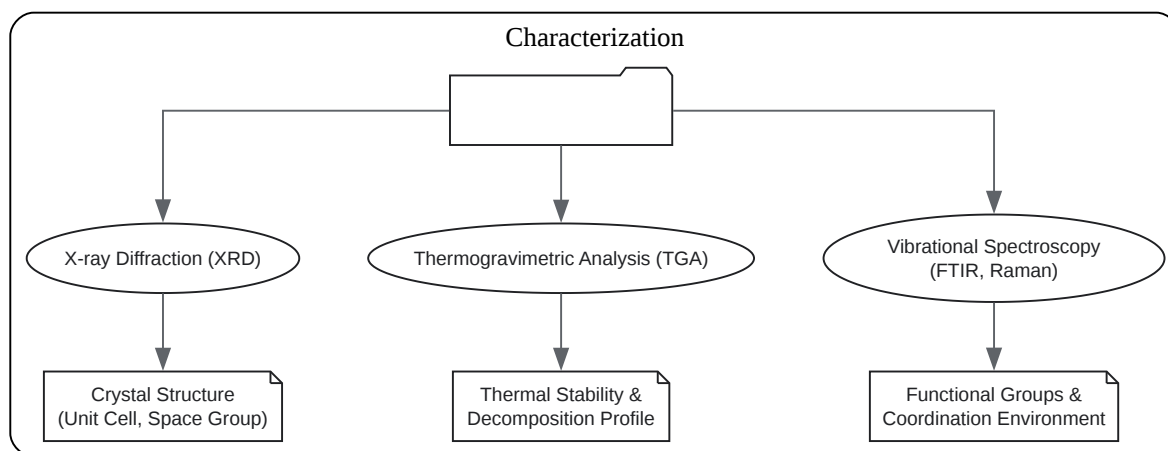
Experimental Workflows

The following diagrams illustrate the general experimental workflows for the synthesis and characterization of novel strontium hydrate compounds.



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Caption: General workflow for the synthesis of strontium hydrate compounds.

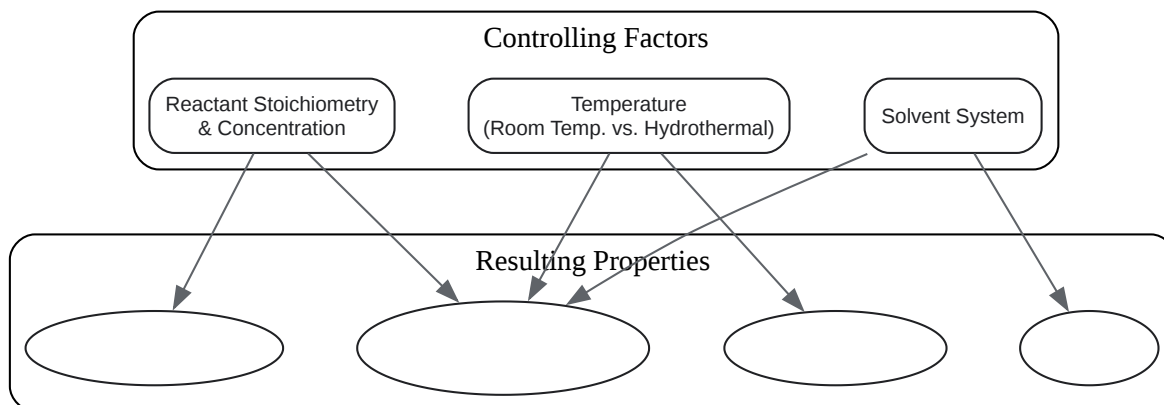


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Caption: Workflow for the physicochemical characterization of strontium hydrates.

Logical Relationships

The following diagram illustrates the relationship between the synthesis conditions and the resulting properties of the strontium hydrate compounds.



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Caption: Factors influencing the properties of strontium hydrate compounds.

Conclusion

The initial characterization of novel strontium hydrate compounds reveals a rich diversity in their crystal structures and physicochemical properties, which are highly dependent on the nature of the counter-ion and the synthesis conditions. This guide provides a foundational framework for researchers by summarizing key experimental protocols and comparative data. The systematic presentation of crystallographic, thermal, and spectroscopic information is intended to aid in the rational design and synthesis of new strontium-based materials with tailored properties for applications in pharmaceuticals, materials science, and beyond. Further detailed investigations into the solubility, bioavailability, and specific functional properties of these novel compounds are warranted to fully realize their potential.

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